1-(2-methoxyethyl)-1H-indole-2,3-dione
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Overview
Description
1-(2-Methoxyethyl)-1H-indole-2,3-dione is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological and chemical processes. This particular compound is characterized by the presence of a methoxyethyl group attached to the indole ring, which influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-1H-indole-2,3-dione typically involves the reaction of indole derivatives with methoxyethylating agents. One common method includes the use of 2-methoxyethanol as a starting material, which undergoes a series of reactions including alkylation and oxidation to form the desired compound. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like toluene or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different indole derivatives with potential biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-indole-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
1-(2-Phenoxyethyl)-1H-indole-2,3-dione: Similar in structure but with a phenoxyethyl group instead of a methoxyethyl group.
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the methoxyethyl group but differ in the core structure.
Uniqueness: 1-(2-Methoxyethyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-7-6-12-9-5-3-2-4-8(9)10(13)11(12)14/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIQBYPVTRBVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C(=O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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